
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It’s worth noting that compounds with similar structures, such as 2-amino-4,6-dimethylpyrimidine, can act as nucleophiles, suggesting a possible interaction mechanism .
Biochemical Pathways
Compounds with similar structures have been found to be active against certain bacteria, suggesting that they may interfere with bacterial metabolic pathways .
Pharmacokinetics
The compound’s molecular weight (36240) and formula (C16 H18 N4 O4 S) suggest that it may have certain pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting that they may have similar effects .
生物活性
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O4S
- Molecular Weight : 426.49 g/mol
- CAS Number : 328027-12-9
The compound features a pyrimidine ring substituted with a sulfamoyl group, which is known to enhance biological activity by modulating enzyme interactions.
The primary mechanism of action for this compound involves inhibition of specific enzymes related to cancer proliferation pathways. It has been studied for its ability to inhibit Wnt/β-catenin signaling, a crucial pathway in colorectal cancer progression.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines such as SW480 and HCT116. The IC50 values reported are as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | SW480 | 2 |
This compound | HCT116 | 0.12 |
These values indicate a strong potential for this compound as an anticancer agent, particularly in targeting β-catenin-mediated pathways .
Anticancer Properties
In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth. The compound not only inhibited tumor proliferation but also decreased the expression of proliferation markers such as Ki67 .
Metabolic Stability
The metabolic stability of the compound was assessed using human and mouse liver microsomes. Results indicated that this compound exhibited higher metabolic stability compared to standard reference compounds like 5-FU. This characteristic is advantageous for drug development as it may lead to prolonged therapeutic effects .
Case Studies
- Colorectal Cancer Model : In a study involving BALB/C nu/nu mice implanted with HCT116 cells, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within the tumor tissues .
- Comparison with Other Compounds : When compared to other known inhibitors in similar studies, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide showed superior efficacy against colorectal cancer cell lines. It outperformed both conventional chemotherapeutics and novel agents under investigation .
特性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-11-10-12(2)23-19(22-11)25-29(27,28)14-8-6-13(7-9-14)24-18(26)17-15(20)4-3-5-16(17)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGPQVZESOTUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。